(2-Nitrophenyl)methyl pyrrolidine-1-carboxylate
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Overview
Description
(2-Nitrophenyl)methyl pyrrolidine-1-carboxylate: is an organic compound with a molecular formula of C12H14N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrophenyl group attached to the methyl group of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with (2-nitrophenyl)methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate can undergo reduction to form the corresponding amine derivative.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: (2-Aminophenyl)methyl pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving nitroaromatic compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidine structure but without the nitro group.
(2-Aminophenyl)methyl pyrrolidine-1-carboxylate: The reduced form of (2-Nitrophenyl)methyl pyrrolidine-1-carboxylate.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and pyrrolidine moieties makes it a versatile intermediate for the synthesis of various functionalized compounds.
Properties
CAS No. |
204782-35-4 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-3-4-8-13)18-9-10-5-1-2-6-11(10)14(16)17/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
KCLMOUQZUNKDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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